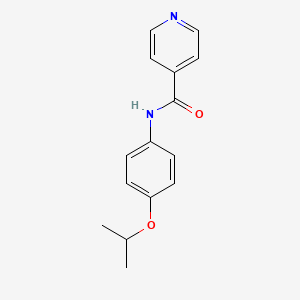

N-(4-isopropoxyphenyl)isonicotinamide

Descripción

N-(4-isopropoxyphenyl)isonicotinamide is a synthetic compound belonging to the isonicotinamide family, characterized by an isonicotinoyl group linked to a 4-isopropoxyphenyl substituent. Isonicotinamide derivatives are widely studied for their diverse applications, including antimicrobial activity, metal coordination, and hydrogel formation, depending on substituent variations .

Propiedades

IUPAC Name |

N-(4-propan-2-yloxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-13(4-6-14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJSXDUWOAKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations :

- The 4-isopropoxyphenyl group introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., 4-fluorophenyl in ), which may influence solubility and bioavailability.

- N-(4-pyridyl)isonicotinamide uniquely forms hydrogels due to the para-positioned nitrogen atoms enabling metal coordination, a property absent in meta-substituted isomers .

Antimicrobial Activity

Thiazolidinedione-containing derivatives (e.g., Compound 68 in ) exhibit broad-spectrum antimicrobial activity, attributed to the 4-chlorophenyl and heterocyclic moieties enhancing target binding. In contrast, N-(4-pyridyl)isonicotinamide lacks reported antimicrobial effects but demonstrates metal-responsive gelation .

Metal Coordination and Gelation

The ability of N-(4-pyridyl)isonicotinamide to form hydrogels with Cu(II) salts underscores the critical role of nitrogen positioning. Substitution at the 4-position enables chelation, while meta-substituted analogs fail to gel . For N-(4-isopropoxyphenyl)isonicotinamide, the isopropoxy group’s electron-donating nature may reduce metal-binding efficiency compared to pyridyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.